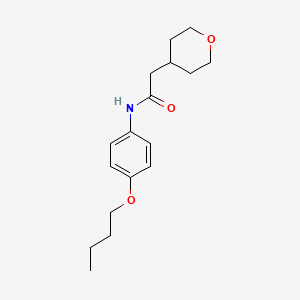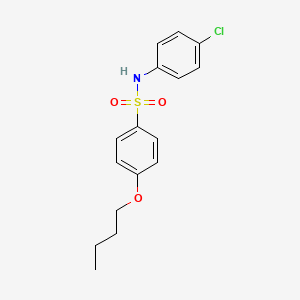
2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MI-2, is a small molecule inhibitor that selectively targets the MDM2-p53 protein-protein interaction. The MDM2 protein is an important negative regulator of the tumor suppressor p53, which plays a crucial role in preventing the development of cancer. MI-2 has been shown to effectively inhibit the MDM2-p53 interaction in vitro and in vivo, providing a promising therapeutic strategy for cancer treatment.
作用機序
The MDM2 protein binds to the p53 protein and promotes its degradation, thereby suppressing its tumor suppressor function. 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide selectively binds to the MDM2 protein and disrupts its interaction with p53, leading to the stabilization and activation of p53 and subsequent induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to effectively inhibit the growth of cancer cells in vitro and in vivo, with minimal toxicity to normal cells. In addition to its direct effects on the MDM2-p53 interaction, 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to modulate other cellular pathways, such as the PI3K/AKT/mTOR pathway and the NF-κB pathway, which are involved in cancer cell survival and proliferation.
実験室実験の利点と制限
One advantage of 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is its high selectivity for the MDM2 protein, which reduces the potential for off-target effects. However, 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has relatively poor solubility in water, which can limit its use in certain experimental settings. In addition, further studies are needed to determine the optimal dosing regimen and potential drug-drug interactions with other cancer therapies.
将来の方向性
For research on 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide include the development of more potent and selective analogs, as well as the investigation of its efficacy in combination with other cancer therapies. In addition, the identification of biomarkers that can predict response to 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide treatment may help to personalize cancer therapy and improve patient outcomes. Furthermore, the use of 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide as a tool compound to study the MDM2-p53 pathway may provide insights into the development of new cancer therapies targeting this pathway.
合成法
The synthesis of 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide involves a multistep process that starts with the reaction of 2-nitrobenzaldehyde with 2-methylbenzylamine to form an imine intermediate. The imine is then reduced with sodium borohydride to yield the corresponding amine, which is subsequently reacted with phthalic anhydride to form the isoindolinecarboxamide ring system. The final step involves the nitration of the nitro group in the presence of nitric acid to form 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide.
科学的研究の応用
2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied in preclinical models of cancer, demonstrating potent antitumor activity in various cancer types, including leukemia, breast cancer, and lung cancer. In addition to its direct effects on the MDM2-p53 interaction, 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit angiogenesis and metastasis.
特性
IUPAC Name |
2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5/c1-13-6-2-4-8-18(13)24-21(27)15-11-10-14(12-16(15)22(24)28)20(26)23-17-7-3-5-9-19(17)25(29)30/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMKAYGSRBFHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5150600.png)
![(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5150601.png)

![4-methoxy-2-{[1-(2-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5150626.png)


![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5150640.png)
![4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5150675.png)



![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5150690.png)
![2-({1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinyl}carbonyl)-N-phenylhydrazinecarbothioamide](/img/structure/B5150698.png)